molecular formula C7H2BrF5 B2746950 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene CAS No. 1823550-05-5

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene

Cat. No.: B2746950
CAS No.: 1823550-05-5
M. Wt: 260.989
InChI Key: ZCFGGGRQSWIMIG-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine at position 6, a difluoromethyl group at position 1, and fluorine atoms at positions 2, 3, and 2. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Fluorinated aromatic compounds are widely recognized for enhancing metabolic stability, lipophilicity, and bioavailability in drug candidates . The presence of bromine provides a reactive site for cross-coupling reactions, while the difluoromethyl group contributes to steric bulk and electron-withdrawing effects, influencing both reactivity and molecular interactions .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-3,4,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFGGGRQSWIMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene typically involves halogenation and fluorination reactions. One common method is the bromination of 1-(difluoromethyl)-2,3,4-trifluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 6-amino-1-(difluoromethyl)-2,3,4-trifluorobenzene or 6-alkoxy-1-(difluoromethyl)-2,3,4-trifluorobenzene.

    Oxidation: Formation of this compound-1-ol or this compound-1-one.

    Reduction: Formation of 1-(difluoromethyl)-2,3,4-trifluorobenzene.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the difluoromethyl and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Applications
This compound Not specified C₇H₂BrF₅ 261.0 (estimated) 1-(CF₂H), 6-Br, 2/3/4-F Pharmaceutical intermediates
1-Bromo-2,3,4-trifluorobenzene 176317-02-5 C₆H₂BrF₃ 209.0 1-Br, 2/3/4-F Suzuki coupling substrates
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 511540-64-0 C₁₃H₄BrF₇O 389.06 1/2/3-F, 4-Br (on pendant ring) Specialty chemical synthesis
1-Bromo-2,4,5-trifluorobenzene 327-52-6 C₆H₂BrF₃ 209.0 1-Br, 2/4/5-F Cross-coupling reactions

Substitution Effects on Reactivity

  • Positional Isomerism : The placement of bromine and fluorine atoms significantly impacts reactivity. For example, 1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) lacks the difluoromethyl group, rendering it less sterically hindered but more reactive in Pd-catalyzed cross-couplings compared to the target compound .

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group increases logP compared to non-difluoromethylated analogues (e.g., 1-Bromo-2,3,4-trifluorobenzene), improving membrane permeability—a critical factor in drug design .
  • Thermal Stability : Fluorine substitution generally enhances thermal stability. However, the bulky difluoromethyl group may introduce strain, slightly reducing melting points relative to fully fluorinated counterparts .

Pharmaceutical Relevance

Fluorinated aromatics are pivotal in drug discovery. For instance, the difluoromethyl group mimics metabolic stability enhancements seen in fluorinated protease inhibitors .

Biological Activity

6-Bromo-1-(difluoromethyl)-2,3,4-trifluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine and bromine substituents, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C7H2BrF5
  • IUPAC Name : this compound

This structure allows for significant interactions with biological targets due to the electronegative halogen atoms, which can influence both lipophilicity and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antifungal Properties : Preliminary studies suggest that the compound exhibits antifungal activity, potentially useful in developing new antifungal agents.
  • Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its halogenated nature is advantageous in drug design, particularly for enhancing bioactivity and selectivity .
  • Agrochemical Potential : The compound is being explored for its potential use in agrochemicals, including pesticides and herbicides.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of halogen atoms allows the compound to participate in various chemical reactions leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for fungal growth or other biological processes.
  • Disruption of Cellular Processes : By forming reactive intermediates, it can interfere with cellular signaling pathways or metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntifungalExhibits potential antifungal properties
PharmaceuticalUsed as an intermediate for drug synthesis
AgrochemicalUnder investigation for pesticide development

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of various halogenated compounds, including this compound. The results indicated a significant inhibition of fungal growth at specific concentrations. The mechanism was attributed to enzyme inhibition involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Data

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
This compound5015
Control (Fluconazole)5020

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